molecular formula C11H8N2O B2514148 8-Methoxyquinoline-2-carbonitrile CAS No. 92735-81-4

8-Methoxyquinoline-2-carbonitrile

Cat. No.: B2514148
CAS No.: 92735-81-4
M. Wt: 184.198
InChI Key: GDSMTLWIGALEHM-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carbonitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

8-Methoxyquinoline-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 8-Methoxyquinoline-2-carbonitrile is not mentioned in the search results, compounds containing the 8-hydroxyquinoline moiety have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, such as 8-Methoxyquinoline-2-carbonitrile, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carbonitrile typically involves the reaction of 8-methoxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the carbonitrile group at the 2-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.

    8-Chloroquinoline: Contains a chlorine atom at the 8-position instead of a methoxy group.

    8-Aminoquinoline: Features an amino group at the 8-position.

Uniqueness: 8-Methoxyquinoline-2-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

8-methoxyquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMTLWIGALEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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